Phenyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate
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Overview
Description
Phenyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate is a synthetic organic compound belonging to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core substituted with phenyl, methoxyphenyl, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylic acid. This intermediate is then esterified with phenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to yield the final ester product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions, such as controlled temperature and pressure, are employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Phenyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Phenyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism by which Phenyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, potentially disrupting cellular processes and leading to anti-cancer effects. The methoxy and carboxylate groups can enhance its solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Phenyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate can be compared with other quinoline derivatives such as:
Quinine: Known for its anti-malarial properties.
Chloroquine: Used in the treatment of malaria and autoimmune diseases.
Quinoline-4-carboxylic acid: A simpler analogue used in various chemical syntheses.
Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique chemical and physical properties. The presence of the methoxy group enhances its electronic properties, making it suitable for applications in electronic materials, while the carboxylate group provides a handle for further functionalization.
Properties
Molecular Formula |
C24H19NO3 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
phenyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C24H19NO3/c1-16-8-13-22-20(14-16)21(24(26)28-19-6-4-3-5-7-19)15-23(25-22)17-9-11-18(27-2)12-10-17/h3-15H,1-2H3 |
InChI Key |
NBVMUGFWRWVYHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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